N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide” is a complex organic compound. It seems to be related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis and Characterization
Research chemicals like "N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide" have been synthesized and characterized to understand their structural properties. For example, McLaughlin et al. (2016) identified and characterized a pyrazole-containing synthetic cannabinoid, highlighting the importance of accurate identification and the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016). This study emphasizes the significance of analytical techniques in distinguishing between isomers and identifying by-products in the synthesis process.
Biological Activities and Applications
The study of pyrazinamide derivatives, as mentioned by Sun et al. (2017), indicates a potential regulatory role in plant metabolism, particularly ethylene biosynthesis (Sun et al., 2017). This finding opens avenues for agricultural applications, such as extending the shelf life of fruits and flowers by inhibiting ethylene, a hormone responsible for ripening and senescence.
Antimicrobial and Antifungal Activity
Hassan (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives showing antimicrobial and antifungal activities (Hassan, 2013). Such studies are pivotal in identifying new compounds with potential applications in fighting infections and diseases caused by bacteria and fungi.
In Vivo Nematocidal Evaluation
Zhao et al. (2017) synthesized fluorine-containing pyrazole carboxamides and evaluated them for nematocidal activity against M. incognita, demonstrating that some compounds exhibited significant activity (Zhao et al., 2017). This suggests potential applications in agrochemicals for protecting crops from nematode infestations.
Anticancer Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds interact with their targets, leading to significant activity against Mycobacterium tuberculosis .
Biochemical Pathways
It’s known that similar compounds have exhibited significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
The synthesis of similar compounds has been reported , which could provide a basis for further studies on the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a bactericidal effect.
Action Environment
The synthesis of similar compounds has been reported under different reaction conditions , suggesting that the reaction conditions may influence the properties and efficacy of the compound.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)17-7-9-19-8-4-12(18-19)13-10-15-5-6-16-13/h4-6,8,10-11H,1-3,7,9H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNZPZCRMZYLJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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